molecular formula C9H16O B14655830 2,6-Dimethylhepta-2,5-dien-1-ol CAS No. 43160-59-4

2,6-Dimethylhepta-2,5-dien-1-ol

Cat. No.: B14655830
CAS No.: 43160-59-4
M. Wt: 140.22 g/mol
InChI Key: RTAAHZJTBDXDOL-UHFFFAOYSA-N
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Description

2,6-Dimethylhepta-2,5-dien-1-ol is a monounsaturated alcohol of significant interest in organic synthesis and chemical ecology research. This compound serves as a crucial synthetic intermediate and building block for the development of more complex molecules. A primary research application of this compound is in the field of semiochemistry, particularly in the study of insect pheromones. It is a key precursor in the synthesis of the sex pheromone of the Comstock mealybug ( Pseudococcus comstocki ) . The acetate ester of the related compound 2,6-dimethylhepta-1,5-dien-3-ol has been identified as the racemic form of this pheromone . Furthermore, the structural motif of this compound is relevant in the synthesis of other terpenoid derivatives and heterocyclic compounds, which are explored for their potential biological activities . Researchers value this chemical for its utility in method development and the synthesis of novel compounds for biological evaluation. Its structure presents opportunities for further chemical modification, including acetylation and ether formation, as demonstrated by the synthesis of its tetrahydropyranyl ether derivative (CAS 204918-25-2) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

43160-59-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,6-dimethylhepta-2,5-dien-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5-6,10H,4,7H2,1-3H3

InChI Key

RTAAHZJTBDXDOL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)CO)C

Origin of Product

United States

Preparation Methods

Formation of Phosphonium Bromide Intermediate

The synthesis commences with 5-bromo-2-methyl-2-pentene, which is converted to its corresponding phosphonium bromide via reaction with triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). To suppress undesired double-bond migration, a trace amount of tetramethylpiperidine (TMP) is added, stabilizing the intermediate.

Reaction Conditions :

  • Solvent : THF, under argon atmosphere.
  • Temperature : Room temperature.
  • Additives : TMP (0.1–0.5 mol%).

Wittig Olefination with Formaldehyde

The phosphonium bromide intermediate is subjected to a Wittig reaction with formaldehyde, generated in situ from paraformaldehyde. Deprotonation with n-butyllithium (n-BuLi) yields the ylide, which reacts with formaldehyde to form the alkene backbone of the target compound. Subsequent acidic workup liberates the primary alcohol.

Key Steps :

  • Ylide Generation : n-BuLi (2.5 M in hexanes) is added dropwise to the phosphonium bromide solution at 0°C.
  • Formaldehyde Addition : Paraformaldehyde is introduced, and the mixture is stirred for 12–16 hours at room temperature.
  • Workup : The reaction is quenched with saturated ammonium chloride (NH₄Cl), extracted with diethyl ether, and dried over sodium sulfate (Na₂SO₄).

Purification :

  • Distillation : The crude product is purified via fractional distillation under reduced pressure (boiling point: 143°C at 3 mmHg).

Stereochemical Outcomes

The reaction predominantly yields the (E)-isomer of this compound, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The trans configuration at the 2,5-diene moiety is stabilized by conjugation, minimizing steric interactions between the methyl substituents.

Alternative Synthetic Routes

While the Wittig reaction remains the most documented method, alternative pathways have been explored in industrial and academic settings.

Baeyer-Villiger Oxidation Followed by Reduction

A patent by Corma et al. describes the Baeyer-Villiger oxidation of citral (3,7-dimethylocta-2,6-dienal) using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) to yield 2,6-dimethylhepta-1,5-dien-1-yl formate. Although this intermediate is typically hydrolyzed to the aldehyde (melonal), selective reduction of the formate ester could theoretically yield this compound.

Hypothetical Adaptation :

  • Reduction Step : Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄/LiAlH₄) of the formate ester under controlled conditions.
  • Challenges : Over-reduction of the diene system or incomplete ester conversion may necessitate rigorous optimization.

Analytical Characterization

The structural integrity of this compound is validated through spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR : δ 5.13–5.04 (m, 2H, CH₂=CH), 2.20–1.97 (m, 8H, CH₂ and CH₃), 1.70 (s, 3H, CH₃).
  • ¹³C NMR : δ 132.2 (C=C), 128.9 (C-O), 25.7 (CH₃).
  • IR : Strong absorption at 1640 cm⁻¹ (C=C stretch), 3400 cm⁻¹ (O-H stretch).

Chromatographic Purity

Gas chromatography (GC) analysis of the distilled product reveals a purity exceeding 97%, with residual solvents (e.g., THF) accounting for less than 3% of the total composition.

Industrial Scalability and Challenges

The Wittig-based method, while effective on a laboratory scale, faces scalability challenges due to the stoichiometric use of triphenylphosphine and the generation of phosphine oxide byproducts. Recent advances in catalytic Wittig reactions may mitigate these issues, though industrial adoption remains limited.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,5-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, saturated alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethylhepta-2,5-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dimethylhepta-2,5-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variations

(a) (R,E)-4,6-Dimethylhepta-2,5-dien-1-ol (VIII)
  • Molecular Formula : C₉H₁₆O (identical to the target compound).
  • Key Differences : Methyl groups at positions 4 and 6 instead of 2 and 6.
  • Impact: Alters electronic conjugation and steric effects.
(b) (R,E)-4,6-Dimethylhepta-2,5-dienal (IX)
  • Molecular Formula : C₉H₁₄O.
  • Key Differences : Replaces the alcohol group with an aldehyde.
  • Impact : The aldehyde functionality increases electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) over the alcohol’s typical oxidation or esterification pathways .

Chain Length and Functional Group Variations

(a) 2,7-Dimethyl-2,6-octadien-1-ol
  • Molecular Formula : C₁₀H₁₈O (MW 154.25).
  • Key Differences : Extended carbon chain (8 carbons vs. 7) and methyl groups at positions 2 and 7.
  • Impact : Increased hydrophobicity and boiling point due to the longer chain. The shifted double bond (2,6 vs. 2,5) may reduce conjugation stability, affecting its application in fragrance formulations .
(b) 2,5-Undecadien-1-ol
  • Molecular Formula : C₁₁H₂₀O (MW 168.28).
  • Key Differences : Longer chain (11 carbons) and isolated double bonds.
  • Impact : Reduced conjugation compared to 2,6-dimethylhepta-2,5-dien-1-ol, leading to lower chemical stability. Used in flavor industries due to mild volatility .

Complex Substituents and Hybrid Structures

(a) 2-Methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol
  • Molecular Formula: Not explicitly stated (complex hybrid structure).
  • Key Differences : Incorporates a cyclohexenyl substituent.
(b) 2,2-Diphenylhepta-4,5-dien-1-ol
  • Molecular Formula : C₁₉H₂₀O (MW 264.36).
  • Key Differences : Two phenyl groups at position 2.

Acetylenic and Polyunsaturated Analogues

6-Phenylhexa-1,3,5-triyn-1-ol
  • Molecular Formula : C₁₂H₈O (MW 168.19).
  • Key Differences : Triple bonds (1,3,5-positions) and a phenyl group.
  • Impact : High rigidity and reactivity due to sp-hybridized carbons, limiting stability but useful in photochemical applications .

Comparative Data Table

Compound Name Molecular Formula MW Double Bonds Methyl Positions Functional Group Key Applications
This compound C₉H₁₆O 140 2,5 2,6 Alcohol Antiparasitic synthesis
4,6-Dimethylhepta-2,5-dien-1-ol C₉H₁₆O 140 2,5 4,6 Alcohol Structural studies
2,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O 154 2,6 2,7 Alcohol Flavor/fragrance
2,5-Undecadien-1-ol C₁₁H₂₀O 168 2,5 None Alcohol Food additives
2,2-Diphenylhepta-4,5-dien-1-ol C₁₉H₂₀O 264 4,5 None Alcohol Catalysis research

Key Findings and Implications

Positional Isomerism : Methyl group placement significantly affects steric and electronic properties. For example, 2,6-dimethyl substitution near the hydroxyl group in the target compound may hinder oxidation reactions compared to 4,6-dimethyl analogues .

Chain Length: Longer chains (e.g., undecadienol) increase hydrophobicity, making them suitable for lipid-soluble applications like flavoring, whereas shorter chains (e.g., heptadienol) are preferred in synthetic intermediates .

Functional Groups : Aldehydes (e.g., compound IX) exhibit higher reactivity than alcohols, necessitating careful handling in synthetic workflows .

Complex Substituents : Cyclohexenyl or phenyl groups introduce chirality and aromaticity, expanding utility in catalysis or medicinal chemistry but complicating synthesis .

Q & A

What are the common synthetic routes for 2,6-Dimethylhepta-2,5-dien-1-ol, and how are they optimized for yield?

Classification: Basic
Answer:
A widely used method involves the reduction of precursor compounds under controlled conditions. For example, (E)-2,6-Dimethylhepta-2,5-dien-1-ol (30) can be synthesized by treating a methanolic solution of the precursor with diethylamine, followed by solvent evaporation and purification via column chromatography using hexane-EtOAc (19:1) as the eluent. This method yields 62% of the product after careful washing steps (5% HCl, NaHCO3, and brine) to remove impurities . Optimization focuses on solvent ratios, reaction time, and temperature to maximize yield while minimizing side reactions.

How is the structure of this compound confirmed using spectroscopic methods?

Classification: Basic
Answer:
Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy. Key NMR signals include:

  • ¹H NMR (CDCl₃): δ 1.64 (s, 3H, C-7 methyl), 1.70 (s, 6H, C-2 and C-6 methyl groups), 5.11–5.39 ppm (olefinic protons at C-3 and C-5) .
  • ¹³C NMR (CDCl₃): δ 13.6 (C-2 CH₃), 17.7 (C-6 CH₃), 122.4 (C-3), and 125.1 (C-5) .
    Mass spectrometry (ESI-MS) further validates molecular weight, with observed [M+Na]⁺ peaks aligning with theoretical values .

What challenges arise in the Nazarov cyclization of substituted dienones like 2,6-Dimethylhepta-2,5-dien-4-one, and how can experimental design address these?

Classification: Advanced
Answer:
Nazarov cyclization of substituted dienones faces stereochemical challenges due to destabilization of the U-shaped s-trans/s-trans conformer required for cyclization. Substituents at C-2 and C-6 favor s-cis conformers, which hinder ring closure. To overcome this, judicious selection of electron-withdrawing groups (e.g., bromine at C-3 and C-5) stabilizes the reactive conformer. Additionally, tandem reactions (e.g., Nazarov-Wagner-Meerwein) can redirect stereochemical outcomes, enabling the formation of vicinal quaternary carbons .

How do stereoelectronic effects influence the reactivity of this compound in cyclization reactions?

Classification: Advanced
Answer:
Stereoelectronic effects govern orbital alignment during cyclization. For example, the antiperiplanar arrangement of the C-1 hydroxyl group and π-system in this compound facilitates nucleophilic attack or proton transfer steps. Computational studies (e.g., DFT) can predict preferred transition states, while substituent positioning (e.g., methyl groups at C-2 and C-6) modulates electron density, altering reaction pathways and selectivity .

How can discrepancies in NMR data for this compound be resolved when comparing experimental and theoretical predictions?

Classification: Advanced
Answer:
Discrepancies often arise from solvent effects , conformational dynamics, or incomplete assignment. To resolve these:

  • Use deuterated solvents (e.g., CDCl₃) for consistency .
  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify outliers caused by dynamic effects like rotamer interconversion .

What strategies are effective in isolating this compound from complex reaction mixtures?

Classification: Basic
Answer:
Isolation involves liquid-liquid extraction (e.g., ethyl ether/water partitioning) to remove polar byproducts, followed by column chromatography (silica gel, hexane-EtOAc gradients). Monitoring via TLC (Rf = 0.51 in hexane-EtOAc 1:1) ensures purity. For thermally sensitive derivatives, low-temperature crystallization or vacuum distillation may be employed .

How does the electronic nature of substituents affect the compound’s stability in oxidation reactions?

Classification: Advanced
Answer:
Electron-donating groups (e.g., methyl) at C-2 and C-6 stabilize the conjugated diene system, reducing susceptibility to oxidation. Conversely, electron-withdrawing groups (e.g., sulfonyl) increase reactivity toward electrophiles. Kinetic studies under controlled O₂ atmospheres and radical scavengers (e.g., BHT) can quantify oxidation pathways .

What are the limitations of current computational models in predicting the compound’s behavior in asymmetric catalysis?

Classification: Advanced
Answer:
Current models struggle with non-covalent interactions (e.g., π-stacking in chiral catalysts) and solvent effects. Hybrid QM/MM simulations and machine learning-trained force fields improve accuracy but require experimental validation via enantiomeric excess (ee%) measurements in catalytic trials .

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